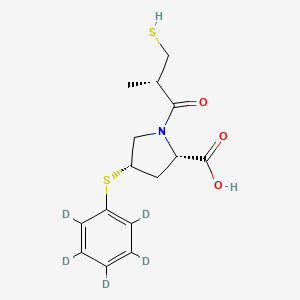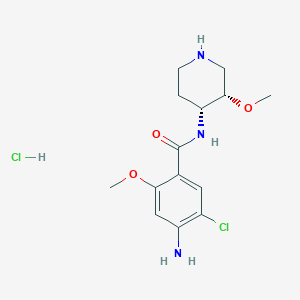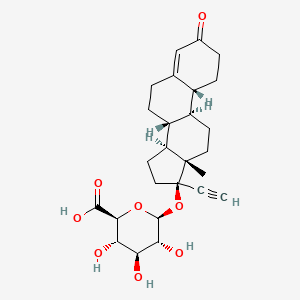
Norethindrone beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Norethindrone and its metabolites, including Norethindrone β-D-Glucuronide, can be synthesized through various chemical processes. A notable method includes the synthesis from estr-4-ene-3,17-dione, leading to compounds like 5β,17α-19-norpregn-20-yne-3β,17-diol, which are significant human metabolites of Norethindrone (Curts, Wren, & Cooper, 1991).
Molecular Structure Analysis
The molecular structure of Norethindrone β-D-Glucuronide is characterized by specific functional groups attached to the steroid backbone, which are crucial for its biological activity and metabolism. Understanding these structures helps in predicting the compound's behavior in biological systems.
Chemical Reactions and Properties
Norethindrone undergoes various chemical reactions, including oxidation and reduction, contributing to its metabolism and the formation of metabolites like Norethindrone β-D-Glucuronide. These reactions are influenced by enzymes present in the liver and other tissues (White, 1980).
Scientific Research Applications
- Scientific Field: Pharmacology
- Application : Norethindrone Acetate in the Medical Management of Adenomyosis .
- Methods of Application : A retrospective chart review was conducted on 28 premenopausal women between 27–49 years of age presenting with moderate to severe pelvic pain and bleeding . Bleeding and dysmenorrhea scores were analyzed using paired T-tests .
- Results : There was significant improvement of both dysmenorrhea and bleeding after treatment . Age showed no correlation with dysmenorrhea or bleeding . Low dose Norethindrone Acetate could be considered an effective, well-tolerated and inexpensive medical alternative to surgery for treating symptomatic adenomyosis .
-
Scientific Field: Analytical and Bioanalytical Chemistry
- Application : Detection of β-glucuronidase activity .
- Methods of Application : Various sensing strategies have been developed for the detection of β-glucuronidase activity, including colorimetric sensing, fluorescent sensing, and electrochemical sensing . These sensors offer rapid and reliable detection .
- Results : The detection of β-glucuronidase activity is significant in biomedicine and environmental health, such as cancer diagnosis and water monitoring . Abnormal changes of β-glucuronidase activity are often correlated with the occurrence of diseases and deterioration of water quality .
-
Scientific Field: Biochemistry
- Application : Breakdown of complex carbohydrates .
- Methods of Application : β-glucuronidases, which include human β-glucuronidase, are members of the glycosidase family of enzymes that catalyze the breakdown of complex carbohydrates . They catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides (also referred to as glycosaminoglycans) such as heparan sulfate .
- Results : This process is essential in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification . Abnormal β-glucuronidase activity is directly related to the occurrence of some malignant tumors .
Safety And Hazards
The safety and hazards associated with Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, Norethindrone, the parent compound, is known to cause some degree of fluid retention and may influence conditions such as epilepsy, migraine, cardiac or renal dysfunctions6.
Future Directions
The future directions of research on Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, the detection of β-glucuronidase activity, which is involved in the metabolism of glucuronides like Norethindrone β-D-Glucuronide, is of great significance in biomedicine and environmental health7.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHDQNOAACQBL-GBJMIENCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone beta-D-Glucuronide | |
CAS RN |
64701-11-7 |
Source


|
| Record name | Norethindrone glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORETHINDRONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

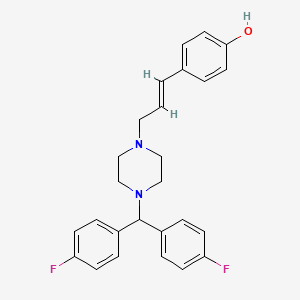


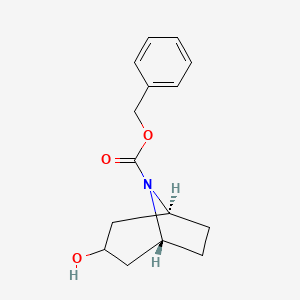

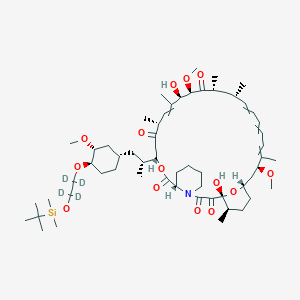
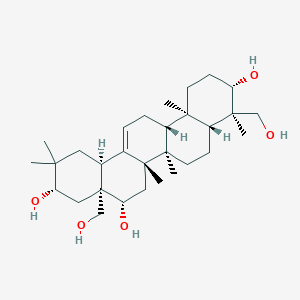
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
